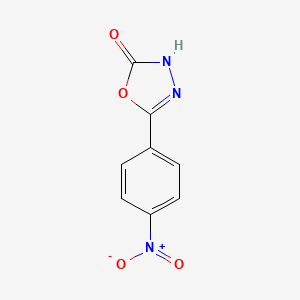

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

描述

The 1,3,4-oxadiazole (B1194373) nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. rroij.comresearchgate.net This structural motif is a cornerstone in medicinal chemistry, often considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. oaji.net Derivatives of 1,3,4-oxadiazole are noted for their significant biological properties and have been extensively studied for applications in drug discovery. wisdomlib.orgmdpi.com

The versatility of the 1,3,4-oxadiazole ring allows it to act as a bioisostere, a molecular replacement for other functional groups like esters and amides, which can improve a drug candidate's metabolic stability and pharmacokinetic profile. nih.gov The ring's atoms can participate in hydrogen bonding, which is crucial for molecular interactions with biological targets. nih.gov Furthermore, these compounds are not only significant in medicine but also find applications in materials science, serving as electron-transporting materials, luminescence producers, and polymers. oaji.netnih.gov

The broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives is remarkable. researchgate.net Extensive research has demonstrated their potential as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antiviral, and anticancer agents. rroij.comnih.govnih.gov This wide range of activities has made the 1,3,4-oxadiazole core a focal point for the development of new therapeutic molecules. rroij.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUFTMJBLYUADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509599 | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41125-77-3 | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41125-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rationale for Academic Investigation

The academic pursuit of novel chemical entities often focuses on combining known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. The compound 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a clear example of this strategy. The rationale for its investigation stems from the distinct properties of its two main components: the 1,3,4-oxadiazole (B1194373) ring and the 4-nitrophenyl substituent.

The 1,3,4-oxadiazole core is a well-established pharmacophore known for its broad biological significance. rroij.comnih.gov Its inclusion in a molecule is a strategic choice to impart potential therapeutic properties. Researchers often synthesize derivatives of this heterocycle to explore new pharmacological activities. researchgate.netajphs.com

The addition of a 4-nitrophenyl group to the oxadiazole ring is also a deliberate design element. The nitro group (-NO2) is a strong electron-withdrawing group. nih.gov Attaching such a group to the aromatic ring can significantly alter the electronic properties of the entire molecule. mdpi.com This modification can influence how the compound interacts with biological targets, potentially enhancing its activity. For instance, the presence of a nitro group has been noted in various biologically active compounds, and its influence on antimicrobial or anticancer activity is a common area of investigation. nih.govnih.gov

Therefore, the synthesis and study of this compound and its derivatives are driven by the hypothesis that the combination of the versatile 1,3,4-oxadiazole scaffold with the electronically-modifying 4-nitrophenyl group could lead to compounds with significant and specific biological activities, such as enzyme inhibition or antimicrobial effects. researchgate.netajphs.comresearchgate.net Research on related structures, such as S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284), has shown prominent activity against enzymes like acetylcholinesterase and butyrylcholinesterase, providing a strong basis for investigating similar compounds. researchgate.netajphs.com

Research Findings on a Closely Related Compound

While specific research data on this compound is limited in the public domain, extensive studies have been conducted on its thiol analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, and its S-substituted derivatives. These studies provide valuable insight into the potential of this chemical scaffold. The synthesis of the thiol compound typically starts from 4-nitrobenzoic acid, which is converted to its corresponding ester and then to 4-nitrobenzoyl hydrazide. researchgate.netajphs.com The oxadiazole ring is then formed by reacting the hydrazide with carbon disulfide in a basic medium. researchgate.netajphs.comasianpubs.org

The spectral characteristics of these related compounds have been well-documented, confirming their structures.

Table 1: Selected Spectral Data for 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

| Spectral Data Type | Characteristic Peaks/Signals |

|---|---|

| IR (KBr, cm⁻¹) | 3078 (Aromatic C-H stretch), 1627 (C=N stretch), 1561 (Aromatic C=C stretch) |

| ¹H-NMR (DMSO-d₆, δ/ppm) | 8.41 (d, J = 9.0 Hz, 2H, Ar-H), 8.25 (d, J = 9.0 Hz, 2H, Ar-H), 14.8 (s, 1H, SH) |

| EI-MS (m/z) | 223 [M]⁺ |

Source: Data compiled from studies on the thiol analogue. researchgate.netresearchgate.net

Derivatives of this thiol compound have been screened for various biological activities, demonstrating significant enzyme inhibition.

Table 2: Enzyme Inhibition Activity of S-Substituted Derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

| Compound Derivative | Target Enzyme | Activity |

|---|---|---|

| S-substituted derivatives | Acetylcholinesterase | Prominent Inhibition |

| S-substituted derivatives | Butyrylcholinesterase | Prominent Inhibition |

| S-substituted derivatives | Lipoxygenase | Moderate Inhibition |

Source: Data from biological screenings of related thiol compounds. researchgate.netajphs.com

These findings underscore the rationale for investigating this compound, as the substitution of sulfur with oxygen (to form the -ol) can lead to new compounds with different, potentially improved, biological and physicochemical properties.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties, including geometry, vibrational frequencies, and electronic characteristics, with a good balance between accuracy and computational cost.

HOMO and LUMO Energy Gap Determination for Stability Assessment

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps of Related Oxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

Bond Dissociation Energies (BDEs)

Bond Dissociation Energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. For phenolic compounds, the O-H BDE is a critical parameter in evaluating their antioxidant potential. A lower O-H BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals. DFT calculations have been shown to be a reliable method for predicting BDEs. mdpi.com

Specific calculations of the O-H BDE for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol are not available in the reviewed literature. However, studies on substituted phenols provide a framework for understanding the factors that would influence this value. For example, a DFT study on para-substituted phenols calculated the O-H BDE for p-nitrophenol to be 91.7 kcal/mol. mdpi.com The electron-withdrawing nature of the nitro group generally increases the O-H BDE compared to unsubstituted phenol. mdpi.com In the context of this compound, the electronic properties of the oxadiazole ring would also influence the O-H bond strength.

Table 2: Calculated O-H Bond Dissociation Energies of Related Phenolic Compounds

| Compound | BDE (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Phenol | 87.5 | (RO)B3LYP/6-311++G(2df,2p) | mdpi.com |

Electron Densities Based on Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. The analysis of electron density and its derivatives, such as the reduced density gradient (RDG), can be used to visualize and characterize these weak interactions, including hydrogen bonds, van der Waals forces, and steric repulsions. scielo.org.mx The NCI approach allows for the identification of regions in space where non-covalent interactions are significant.

While a specific NCI analysis for this compound has not been reported, studies on related heterocyclic compounds demonstrate the utility of this method. For instance, in a study of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, NCI analysis was used to identify and characterize various intramolecular and intermolecular interactions, such as C-H···S, C-H···N, and N-H···N hydrogen bonds, as well as π-π stacking interactions. scielo.org.mx For this compound, an NCI analysis would be expected to reveal intramolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the oxadiazole ring, as well as intermolecular interactions that govern its crystal packing.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins and nucleic acids.

Prediction of Binding Affinities with Biological Targets (e.g., Tubulin, SARS-CoV-2/human proteins)

Tubulin: Tubulin is a crucial protein involved in cell division, making it an attractive target for anticancer drug development. Several 1,3,4-oxadiazole (B1194373) derivatives have been investigated as potential tubulin inhibitors. nih.govresearchgate.net While direct molecular docking studies of this compound with tubulin are not available, a study on related 1,3,4-oxadiazole derivatives identified several hits with docking scores ranging from -7.530 to -9.719 kcal/mol against the tubulin protein (PDB code: 1SA0). researchgate.netnih.gov These findings suggest that the 1,3,4-oxadiazole scaffold has the potential to bind to tubulin with significant affinity.

SARS-CoV-2/human proteins: The spike (S) protein of SARS-CoV-2 is a key target for the development of antiviral agents as it mediates the entry of the virus into host cells. distantreader.orgresearchgate.net Molecular docking studies are frequently employed to identify potential inhibitors of this protein. euchembioj.comresearchgate.net Although no specific docking studies of this compound with SARS-CoV-2 proteins have been reported, the general approach involves docking small molecules into the binding sites of viral proteins to predict their binding energies and potential inhibitory activity.

Table 3: Representative Docking Scores of Related Compounds with Biological Targets

| Ligand | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (HIT1) | Tubulin (1SA0) | -9.719 | researchgate.netnih.gov |

| 1,3,4-Oxadiazole Derivative (HIT4) | Tubulin (1SA0) | -8.530 | researchgate.netnih.gov |

Analysis of Interaction Profiles with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The analysis of the interaction profile provides detailed information about the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

While a specific interaction profile for this compound is not available, studies on its derivatives provide insights into the types of interactions that can be expected. For example, in a molecular docking study of novel 1,3,4-oxadiazole derivatives as tubulin inhibitors, the analysis revealed crucial hydrogen bonding and hydrophobic interactions at the binding site. nih.gov These interactions are believed to be responsible for the observed anticancer activity. The interaction of phenolic compounds with proteins is a complex process that can involve both covalent and non-covalent interactions, leading to changes in the protein's structure and function. scielo.org.mx A detailed analysis of the interaction profile of this compound with its biological targets would be essential for elucidating its mechanism of action.

Identification of Key Amino Acid Residues in Binding Sites

A critical aspect of understanding a compound's mechanism of action at the molecular level is the identification of key amino acid residues within the binding site of its biological target. This is typically achieved through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor.

For this compound, specific studies detailing its interaction with a particular protein target and the resulting key amino acid contacts are not readily found. Such an analysis would ideally produce a table summarizing the interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Table 1: Illustrative Example of Key Amino Acid Interactions for a Hypothetical Protein Target

| Interacting Amino Acid | Interaction Type | Distance (Å) |

| TYR 234 | Hydrogen Bond | 2.1 |

| LEU 187 | Hydrophobic | 3.5 |

| PHE 345 | Pi-Pi Stacking | 4.2 |

| VAL 190 | Hydrophobic | 3.8 |

This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions than static docking poses.

Conformational Changes upon Ligand Interaction

MD simulations can reveal conformational changes in a protein's structure upon the binding of a ligand. This information is crucial for understanding the functional consequences of ligand binding. A thorough investigation would analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify these changes. Currently, there is a lack of published MD simulation studies specifically focused on the conformational impact of this compound on any given protein target.

Structure-Activity Relationship (SAR) Derivation from Computational Data

Computational methods are instrumental in deriving structure-activity relationships, which correlate a molecule's chemical structure with its biological activity. This is often achieved by comparing the computational data (e.g., docking scores, binding energies) of a series of related compounds.

For this compound, a computational SAR study would involve the analysis of various derivatives to understand how modifications to its chemical structure affect its binding affinity and interaction profile. Such studies, specifically centered on this compound and its analogs, are not prominently featured in the available literature.

Table 2: Hypothetical Computational SAR Data for this compound Analogs

| Compound | Modification | Docking Score (kcal/mol) | Predicted Activity |

| This compound | - | -8.5 | High |

| Analog 1 | Nitro group at position 3 | -7.2 | Moderate |

| Analog 2 | Hydroxyl group instead of nitro | -6.5 | Low |

| Analog 3 | Phenyl ring replaced with pyridyl | -8.9 | High |

This table represents a hypothetical SAR analysis, as specific computational data for derivatives of this compound is not available.

Materials Science and Advanced Applications Research

Development of Organic Electronic Materials

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective devices. Within this field, 2,5-disubstituted 1,3,4-oxadiazoles have been identified as a highly promising class of materials, primarily due to their exceptional thermal stability and well-defined electron-transporting capabilities. rsc.orgeurekaselect.com

Derivatives of 1,3,4-oxadiazole (B1194373) are cornerstone materials in the architecture of Organic Light-Emitting Diodes (OLEDs). eurekaselect.com They are predominantly employed as electron-transporting layers (ETL) and hole-blocking layers (HBL) to enhance device efficiency and stability. rsc.orgmdpi.com The high electron affinity of the oxadiazole ring facilitates the injection and transport of electrons from the cathode, while its deep-lying highest occupied molecular orbital (HOMO) level effectively blocks holes at the interface with the emissive layer. This confinement of charge carriers leads to a higher probability of radiative recombination, thereby improving the electroluminescence quantum efficiency. researchgate.net

A classic example is the compound 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), which was among the pioneering small molecules to be used as an ETL in OLEDs. researchgate.net Research has shown that incorporating a thin layer of an oxadiazole derivative can significantly improve the charge carrier balance within the device, leading to marked enhancements in performance. rsc.orgresearchgate.net The strong electron-accepting character of the 5-(4-nitrophenyl)-1,3,4-oxadiazole scaffold suggests its potential for similar applications in advanced OLED structures.

| Device Structure | Oxadiazole Derivative | Role in Device | Observed Performance Improvement |

|---|---|---|---|

| ITO/CuPc/PBD/NPB/Alq3/LiF/Al researchgate.net | PBD | Electron Transport Layer | Approximately 48% increase in electroluminescence efficiency with a 1 nm PBD layer compared to a device without PBD. |

| General Multilayer OLEDs rsc.org | Various 2,5-Diaryl-1,3,4-oxadiazoles | Electron-Transporting & Hole-Blocking Layer | Characterized as good candidates for stable and efficient electroluminescent devices due to their electronic properties. |

In the pursuit of efficient organic solar cells, 1,3,4-oxadiazole derivatives are being investigated as electron-acceptor components. researchgate.net Their electron-deficient nature is exploited in the design of donor-acceptor (D-A) type copolymers for bulk heterojunction (BHJ) polymer solar cells. nih.gov By pairing an electron-donating unit with a 1,3,4-oxadiazole-based accepting unit, chemists can create materials with a low bandgap, enabling the absorption of a larger portion of the solar spectrum. nih.gov

For example, a polymer named PBDT-TTSO, which contains a 1,3,4-oxadiazole moiety on a thieno[3,4-b]thiophene (B1596311) backbone, demonstrated a power conversion efficiency (PCE) of 5.86%, a promising result for this class of materials. nih.gov The incorporation of the oxadiazole unit was crucial for achieving a deep HOMO level, which is beneficial for a high open-circuit voltage (Voc). nih.gov Furthermore, theoretical studies on related thiol derivatives of 1,3,4-oxadiazole indicate their potential as sensitizers in dye-sensitized solar cells (DSSCs), with molecular orbital energies conducive to efficient electron injection into semiconductor oxides like TiO₂. researchgate.net

| Polymer / Dye System | Key Structural Feature | HOMO Level (eV) | Optical Bandgap (eV) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| PBDT-TTSO Polymer nih.gov | 1,3,4-Oxadiazole in polymer backbone | -5.32 | 1.62 | 5.86% |

| Bixin-Oxadiazole Hybrid Dye mdpi.com | 1,3,4-Oxadiazole as a linker | -5.19 | 2.11 | Proposed as a potential photosensitizer |

| POT Derivative Dyes (Theoretical) researchgate.net | 5-phenyl-1,3,4-oxadiazole-2-thiol core | N/A | N/A | Calculated to be good candidates for DSSCs |

The molecular architecture of 2,5-diaryl-1,3,4-oxadiazoles supports their use in organic conducting systems. Their intrinsic electron-deficient character promotes n-type (electron) conduction. rsc.org The planarity of the central heterocyclic ring allows for effective π-conjugation along the molecular axis and facilitates intermolecular π-π stacking in the solid state, which is a key mechanism for charge hopping between molecules. mdpi.com While 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol itself is a small molecule, its core structure serves as a valuable building block for larger conjugated polymers where these conductive properties can be amplified and utilized in devices such as organic field-effect transistors (OFETs).

Select derivatives of 1,3,4-oxadiazole exhibit strong fluorescence with high quantum yields, making them suitable for specialized applications such as laser dyes and scintillators. researchgate.net Scintillators are materials that luminesce upon exposure to ionizing radiation and are fundamental components in radiation detectors for medical, industrial, and scientific purposes. Patents have described the use of oxadiazole derivatives as scintillators for various photographic processes, including electrophotography. google.com The photoluminescent behavior is highly dependent on the nature and position of the substituents on the aryl rings. Although the nitro group present in this compound is typically associated with fluorescence quenching, targeted synthetic modifications could yield derivatives with intense emission profiles suitable for these high-performance applications. nih.gov

Optical brighteners, also known as fluorescent whitening agents (FWAs), function by absorbing invisible ultraviolet light and re-emitting it as visible blue light. wikipedia.org This process masks the inherent yellow cast of substrates like textiles, paper, and plastics, making them appear whiter and brighter. wikipedia.orgperformanceadditives.us The efficacy of an FWA relies on a highly conjugated molecular structure. Various heterocyclic systems, including those based on oxadiazoles, have been developed for this purpose. google.com The diaryl-1,3,4-oxadiazole framework, as found in the title compound, provides the necessary conjugated system to act as a fluorophore. While this specific compound is not a commercial brightener, related structures are cited in the patent literature for this application class. google.com

| Chemical Class | Example Compound Structure | Primary Applications |

|---|---|---|

| Stilbenes wikipedia.org | 4,4′-diamino-2,2′-stilbenedisulfonic acid | Laundry detergents, Paper |

| Coumarins wikipedia.org | Umbelliferone | Textiles |

| Benzoxazoles wikipedia.org | 2,5-bis(benzoxazol-2-yl)thiophene | Detergents, Plastics |

| Oxadiazoles google.com | p-methylphenyl derivatives of 1,3,4-oxadiazoles | Various organic materials |

Smart Functional Materials and Sensors

"Smart" materials, which can respond to changes in their environment, are at the forefront of materials innovation. The 1,3,4-oxadiazole moiety has been successfully integrated into polymeric systems to create materials that are sensitive to stimuli such as pH and temperature. tandfonline.comresearchgate.net

A compelling example involves a monomer structurally related to the title compound, 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate. When this monomer was copolymerized with N-isopropylacrylamide, it produced a hydrogel that exhibited dual-responsive behavior. tandfonline.comresearchgate.net The material displayed a distinct lower critical solution temperature (LCST) in acidic conditions and its fluorescence intensity changed significantly with variations in pH. tandfonline.comresearchgate.net This highlights the utility of the nitrophenyl-oxadiazole unit as a functional component for creating sophisticated chemical sensors. Additionally, other complex oxadiazole-based molecules have been designed as fluorescent chemosensors capable of detecting trace amounts of nitroaromatic explosives and toxic heavy metal ions through a fluorescence quenching mechanism. nih.gov

| Sensor System | Target Analyte(s) | Sensing Mechanism | Key Research Finding |

|---|---|---|---|

| Polymer containing a nitrophenyl-oxadiazole-thiol moiety tandfonline.comresearchgate.net | pH and Temperature | Fluorescence and Lower Critical Solution Temperature (LCST) | Demonstrated dual-responsive behavior with pH-sensitive fluorescence. |

| Bola-type molecules with 1,3,4-oxadiazole cores nih.gov | Nitro-explosives (e.g., DNT, TNT) and Mercury ions (Hg²⁺) | "Turn-off" Fluorescence Quenching | Showed effective detection of targeted electron-deficient analytes. |

Anti-Corrosion and Blowing Agents

The 1,3,4-oxadiazole scaffold is a subject of significant interest in the field of corrosion inhibition. While research specifically on this compound is limited in this context, numerous studies on analogous compounds demonstrate their efficacy in protecting metals from corrosion. For instance, 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) has been identified as a potent corrosion inhibitor for mild steel in acidic environments. researchgate.netjmaterenvironsci.com

Research has shown that the inhibition efficiency of these compounds increases with their concentration. researchgate.netjmaterenvironsci.com For 5-HOT, a maximum inhibition efficiency of 95% was achieved at a concentration of 0.5 mM at 303 K. researchgate.netjmaterenvironsci.com Potentiodynamic polarization studies have revealed that these oxadiazole derivatives typically function as mixed-type inhibitors. researchgate.netjmaterenvironsci.com This means they suppress both the anodic and cathodic reactions of the corrosion process. Furthermore, electrochemical impedance spectroscopy has shown that the presence of these inhibitors leads to a decrease in the double-layer capacitance and an increase in the charge-transfer resistance, indicating the formation of a protective film on the metal surface. researchgate.netjmaterenvironsci.com The adsorption of these molecules on the metal surface is a key aspect of their inhibitory action and often follows the Langmuir adsorption isotherm. researchgate.netjmaterenvironsci.com

The effectiveness of these compounds as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen, oxygen, and in some derivatives, sulfur) and π-electrons in the aromatic rings, which facilitate their adsorption onto the metal surface. iscientific.org

There is currently no available research data to support the application of this compound as a blowing agent.

Table 2: Corrosion Inhibition Efficiency of a Related Oxadiazole Derivative (5-HOT) on Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) |

|---|

Future Research Directions and Translational Perspectives

Optimization of Synthetic Pathways for Improved Yield and Purity

The efficient and scalable synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol and its analogs is a critical first step toward their development as therapeutic agents. Current synthetic strategies often involve multi-step processes, and future research should focus on optimizing these pathways to enhance yield, improve purity, and reduce environmental impact.

Conventional methods for the synthesis of the 1,3,4-oxadiazole (B1194373) core often involve the cyclization of N,N'-diacylhydrazines or N-acylhydrazones using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. ijpsm.com A common route to 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284), a closely related precursor, starts from 4-nitrobenzoic acid, which is converted to its corresponding ester and then to 4-nitrobenzoylhydrazide. researchgate.net This hydrazide is then reacted with carbon disulfide in the presence of a base to yield the oxadiazole ring. researchgate.net

Future optimization efforts could explore a variety of modern synthetic methodologies. The use of microwave irradiation, for instance, has been shown to accelerate the synthesis of 1,3,4-oxadiazole derivatives, often leading to higher yields in shorter reaction times and aligning with the principles of green chemistry. ijpsm.comnih.gov The exploration of novel catalysts and reagents is another promising avenue. For example, the use of O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent has been reported for the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions. nih.gov

Table 1: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Derivatives

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Conventional Heating | Acid hydrazides, dehydrating agents (e.g., POCl₃) | Well-established | Harsh conditions, often low yields, environmental concerns |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid, higher yields, energy efficient | Specialized equipment required |

| Catalyst-Based Methods | Various catalysts (e.g., TBTU, ZrCl₄) | Mild conditions, improved yields | Catalyst cost and removal |

| Green Chemistry Approaches | Green solvents, catalyst-free conditions, electrochemical synthesis | Environmentally friendly, sustainable | May require further optimization for scalability |

Rational Design of Novel Derivatives with Enhanced Bioactivity

The 1,3,4-oxadiazole nucleus serves as a versatile scaffold for the rational design of new derivatives with improved biological activity and selectivity. Future research will leverage computational tools and established medicinal chemistry strategies to guide the synthesis of novel analogs of this compound.

A key strategy in rational drug design is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. For instance, the 1,3,4-oxadiazole ring itself can be considered a bioisostere of amide and ester functionalities, offering improved metabolic stability. nih.gov The replacement of the 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole has been explored to improve physicochemical properties. nih.gov This concept can be extended to other parts of the this compound molecule. Modifications of the nitrophenyl ring, for example, by introducing different substituents at various positions, could significantly impact the compound's interaction with biological targets. Similarly, derivatization of the hydroxyl group at the 2-position of the oxadiazole ring can lead to compounds with altered solubility, lipophilicity, and bioactivity.

Computational methods such as molecular docking can be employed to predict the binding modes of designed derivatives with specific biological targets, helping to prioritize the synthesis of compounds with the highest potential for activity. asianpubs.orgnih.gov These in silico approaches, combined with a deep understanding of the structure-activity relationships (SAR) of existing oxadiazole derivatives, will facilitate a more targeted and efficient drug discovery process.

In Vivo Efficacy and Toxicity Studies

While in vitro studies provide valuable preliminary data on the biological activity of this compound and its derivatives, in vivo studies in animal models are essential to evaluate their efficacy and safety in a physiological context. Future research must include comprehensive preclinical evaluations to assess the therapeutic potential and potential risks of these compounds.

Based on the reported in vitro activities, promising derivatives should be advanced into relevant animal models of disease. For instance, derivatives showing potent anti-inflammatory activity in vitro could be tested in models such as the carrageenan-induced paw edema model in rats. brieflands.comresearchgate.netnih.govbioworld.com Similarly, compounds with significant anticancer activity against specific cell lines should be evaluated in corresponding xenograft or syngeneic tumor models in mice to assess their ability to inhibit tumor growth and metastasis. nih.govsci-hub.seiosrjournals.org

Toxicity assessment is a critical component of preclinical development. Acute oral toxicity studies, following guidelines such as those from the Organization for Economic Co-operation and Development (OECD), are necessary to determine the median lethal dose (LD50) and identify any immediate adverse effects. researchgate.netnih.govbohrium.comnih.gov Sub-acute and chronic toxicity studies, involving repeated dosing over extended periods, are also crucial to evaluate the long-term safety profile of the compounds and identify any potential organ-specific toxicities. nih.govbohrium.com These studies typically involve monitoring of clinical signs, body weight, food and water consumption, as well as detailed hematological, biochemical, and histopathological analyses. nih.govbohrium.com Studies on some oxadiazole derivatives have indicated a good safety profile, with high LD50 values and no significant organ toxicity in sub-acute studies. nih.govbohrium.com

Development of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Models

Systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) is fundamental to optimizing the therapeutic potential of the this compound scaffold. Future work in this area will involve the synthesis of a focused library of analogs and the use of computational modeling to quantify the relationship between chemical structure and biological activity or physicochemical properties.

SAR studies aim to identify the key structural features responsible for the biological activity of a compound. By systematically modifying different parts of the this compound molecule and evaluating the resulting changes in activity, researchers can build a comprehensive SAR model. This model can then guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electrostatic requirements for optimal interaction with a biological target. brieflands.comnih.govbioworld.comsci-hub.senih.gov These models can be used to predict the activity of virtual compounds, thereby streamlining the drug discovery process.

SPR models, on the other hand, focus on the relationship between chemical structure and physicochemical properties such as solubility, permeability, and metabolic stability. By developing robust SPR models, researchers can design compounds with improved drug-like properties, which are essential for successful clinical development.

Exploration of New Therapeutic Targets and Applications

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netijper.org A key future direction for this compound is the exploration of novel therapeutic targets and applications beyond those already identified.

The anticancer potential of nitrophenyl-oxadiazole derivatives has been demonstrated, with some compounds showing moderate cytotoxicity against breast cancer cell lines. biointerfaceresearch.comsci-hub.se Future research could investigate their efficacy against a broader panel of cancer cell lines and explore their mechanisms of action, which may involve the inhibition of key enzymes or signaling pathways involved in cancer progression. mdpi.com

The anti-inflammatory properties of oxadiazole derivatives also warrant further investigation. Some nitrophenyl-oxadiazole compounds have shown good anti-inflammatory activity in animal models. brieflands.comresearchgate.net Elucidating the specific molecular targets responsible for these effects, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, could lead to the development of novel anti-inflammatory agents with improved safety profiles. bioworld.com

Furthermore, the potential of these compounds as antimicrobial or antiviral agents should be systematically explored. Given the urgent need for new drugs to combat infectious diseases, screening this compound and its derivatives against a diverse range of bacterial, fungal, and viral pathogens could uncover new therapeutic opportunities. The concept of drug repurposing could also be applied, where existing compounds are screened for new therapeutic uses. researchgate.net

Industrial Scale-Up Considerations

The successful translation of a promising drug candidate from the laboratory to the clinic requires the development of a robust and scalable manufacturing process. Future research on this compound must address the challenges associated with its industrial-scale synthesis.

The transition from small-scale laboratory synthesis to large-scale industrial production often necessitates a complete re-evaluation and optimization of the synthetic route. researchgate.net The process chemistry group in a pharmaceutical setting is responsible for developing a safe, efficient, and cost-effective process for producing multi-kilogram quantities of the active pharmaceutical ingredient (API). researchgate.net This involves minimizing the number of synthetic steps, avoiding the use of hazardous reagents and solvents, and developing purification methods that are amenable to large-scale production. researchgate.net

Table 2: Key Considerations for Industrial Scale-Up of this compound Synthesis

| Factor | Key Considerations |

| Route Selection | Convergent vs. linear synthesis, minimizing steps, atom economy. |

| Reagent & Solvent Selection | Safety, cost, environmental impact, availability. |

| Process Safety | Hazard analysis of all reagents, intermediates, and reaction conditions. |

| Process Optimization | Maximizing yield and purity, minimizing reaction time and energy consumption. |

| Purification | Development of scalable and efficient purification methods (e.g., crystallization). |

| Green Chemistry | Minimizing waste, use of renewable resources, energy efficiency. |

| Cost-Effectiveness | Cost of goods, overall process economics. |

常见问题

Q. What interdisciplinary approaches integrate this compound into materials science or nanotechnology applications?

- Methodological Answer :

- Coordination Polymers : Use as a ligand for transition metals (e.g., Cu²⁺) to create MOFs with luminescent properties.

- Nanocarriers : Encapsulate in PLGA nanoparticles for targeted drug delivery, characterized by DLS and TEM.

- Electrochemical Sensors : Modify carbon electrodes with oxadiazole derivatives for nitroaromatic detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。